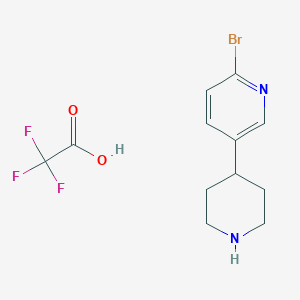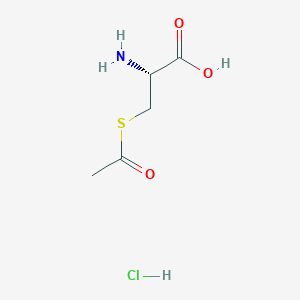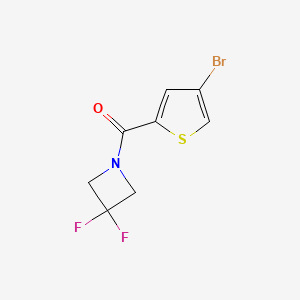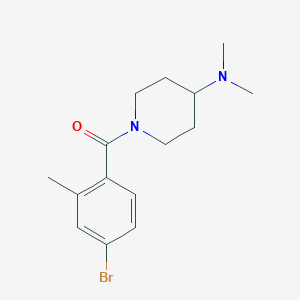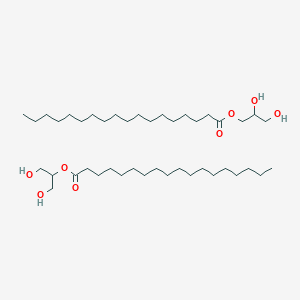
Glyceryl monostearate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dihydroxypropan-2-yl octadecanoate and 2,3-dihydroxypropyl octadecanoate are organic compounds that belong to the class of fatty acid esters. These compounds are esters of octadecanoic acid (commonly known as stearic acid) and glycerol. They are known for their applications in various fields, including cosmetics, pharmaceuticals, and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dihydroxypropan-2-yl octadecanoate and 2,3-dihydroxypropyl octadecanoate can be synthesized through esterification reactions. The typical synthetic route involves the reaction of octadecanoic acid with glycerol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of these compounds often involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed in the presence of a catalyst. The resulting ester is then purified through distillation or other separation techniques to obtain the desired product.
化学反应分析
Types of Reactions
1,3-Dihydroxypropan-2-yl octadecanoate and 2,3-dihydroxypropyl octadecanoate can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert these esters back to their alcohol and acid components.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alcohols and amines can be used in substitution reactions under acidic or basic conditions.
Major Products Formed
Oxidation: Stearic acid and glycerol-derived ketones.
Reduction: Glycerol and octadecanoic acid.
Substitution: New esters with different alcohol or amine groups.
科学研究应用
1,3-Dihydroxypropan-2-yl octadecanoate and 2,3-dihydroxypropyl octadecanoate have a wide range of applications in scientific research:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: They are studied for their role in lipid metabolism and as components of cell membranes.
Medicine: These esters are used in the formulation of drug delivery systems and as excipients in pharmaceutical preparations.
Industry: They are used in the production of cosmetics, lubricants, and surfactants.
作用机制
The mechanism of action of 1,3-Dihydroxypropan-2-yl octadecanoate and 2,3-dihydroxypropyl octadecanoate involves their interaction with lipid membranes and enzymes. These compounds can integrate into lipid bilayers, affecting membrane fluidity and permeability. They can also serve as substrates for lipase enzymes, leading to the release of glycerol and fatty acids, which can be further metabolized.
相似化合物的比较
Similar Compounds
Glyceryl monostearate: Similar in structure but with only one hydroxyl group esterified.
Glyceryl distearate: Contains two stearic acid molecules esterified to glycerol.
Glyceryl tristearate: All three hydroxyl groups of glycerol are esterified with stearic acid.
Uniqueness
1,3-Dihydroxypropan-2-yl octadecanoate and 2,3-dihydroxypropyl octadecanoate are unique due to their specific esterification pattern, which provides distinct physical and chemical properties. Their dual hydroxyl groups allow for unique interactions with other molecules, making them valuable in various applications.
属性
IUPAC Name |
1,3-dihydroxypropan-2-yl octadecanoate;2,3-dihydroxypropyl octadecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h2*20,22-23H,2-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLANPZCJRSOBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCCCCCCCCCCC(=O)OC(CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H84O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
717.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
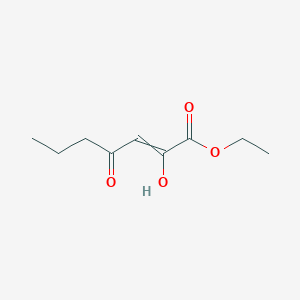
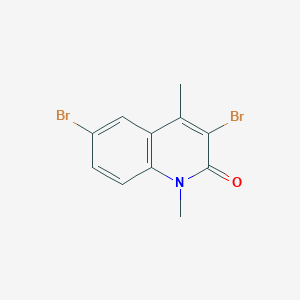
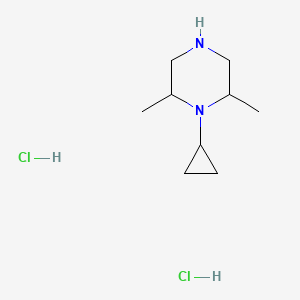
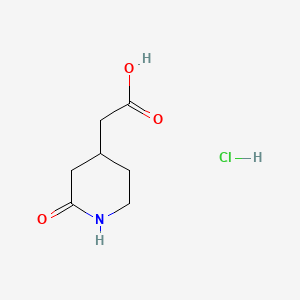
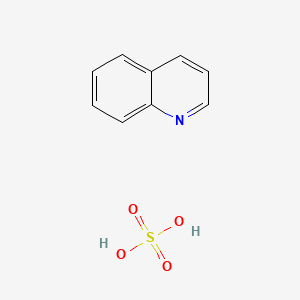

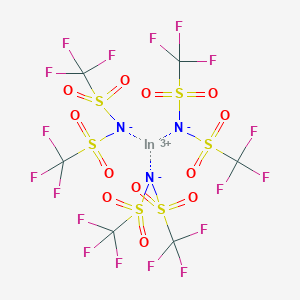
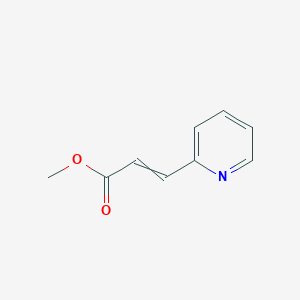
![(S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-diphenyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8234260.png)
![(R)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-di-9-phenanthrenyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8234268.png)
